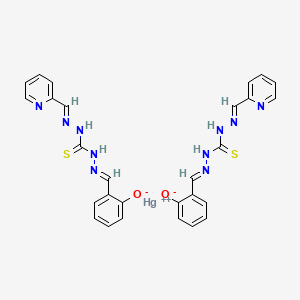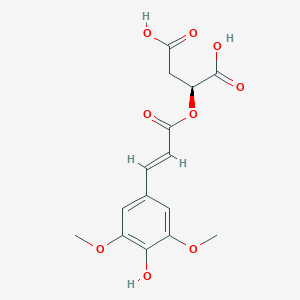
Sinapoyl malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-sinapoyl malate is a hydroxycinnamic acid.
Wissenschaftliche Forschungsanwendungen
Photoprotective Properties in Plants
- Ultraviolet Protection : Sinapoyl malate is a natural plant sunscreen molecule, providing protection against harmful ultraviolet radiation. Studies have demonstrated its ultrafast dynamics and effectiveness in deactivation via a trans-cis isomerization pathway, highlighting its potential as a UV photoprotector in sunscreen mixtures (Baker et al., 2020).
- Synthetic Pathways for Bio-Based Products : Research has developed sustainable synthetic pathways for sinapoyl-L-malate, aiming for its use in bio-based, safe, and natural skin products as a substitute for chemical filters in sunscreens. These methods also revealed its potential as photostable UV filters, antioxidants, and preservatives (Peyrot et al., 2020).
- Understanding UV-B Screening Mechanisms : Studies on sinapoyl malate's UV-B screening capabilities in plants have been conducted using ultraviolet spectroscopy. These investigations provide insights into the quantum mechanical features of its excited states, crucial for its role as a UV-B sunscreen (Dean et al., 2014).
Enzymatic and Molecular Studies
- Vacuolar Localization and Enzymatic Activities : Research has identified the vacuolar localization of 1-sinapolglucose: L-malate sinapoyltransferase in plant cells, which is crucial for the biosynthesis of sinapoyl-L-malate (Sharma & Strack, 1985).
- Phenylpropanoid Pathway Mutation Studies : Studies on Arabidopsis mutants deficient in phenylpropanoid ester 2-O-sinapoyl-L-malate have contributed to understanding the phenylpropanoid pathway and its impact on plant physiology (Chapple et al., 1992).
- Biochemical Characterization : The enzymatic synthesis and characterization of sinapoylglucose:malate sinapoyltransferase have been a focus of research, providing insights into the synthesis and function of sinapoyl-L-malate in plants (Gräwe et al., 1992).
Potential Industrial Applications
- Sustainable Synthesis for Antioxidant and Anti-UV Ingredients : Studies have focused on the sustainable synthesis of sinapate esters, highlighting their potential as antioxidant and anti-UV ingredients in cosmetics, plastics, and food/feed industries (Mention et al., 2020).
- Degradation and Safety Studies : Investigations into the degradation products of sinapoyl malate under UV irradiation have been conducted, assessing their potential use as photomolecular heaters in agriculture and evaluating their human and environmental safety (Vink et al., 2023).
Eigenschaften
Produktname |
Sinapoyl malate |
|---|---|
Molekularformel |
C15H16O9 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(2S)-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+/t11-/m0/s1 |
InChI-Schlüssel |
DUDGAPSRYCQPBG-UFFNRZRYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
Synonyme |
2-O-sinapoyl-L-malate 2-O-sinapoylmalate sinapoyl malate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



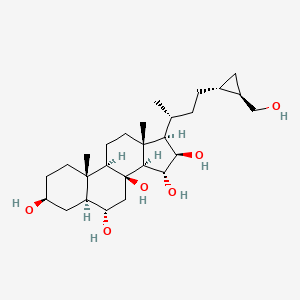
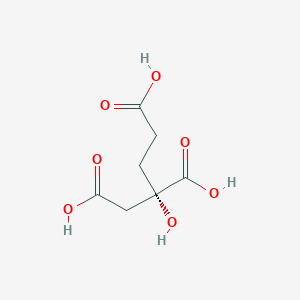
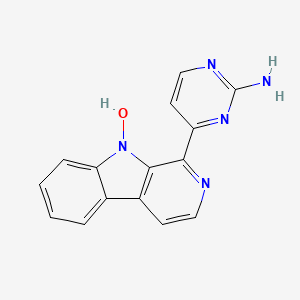
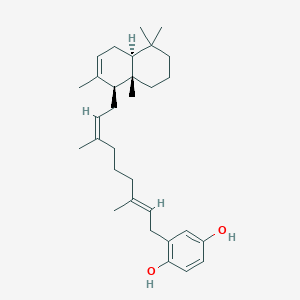
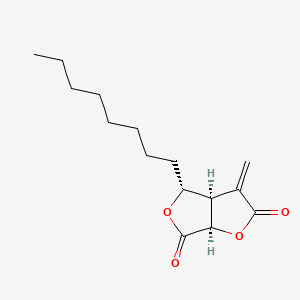
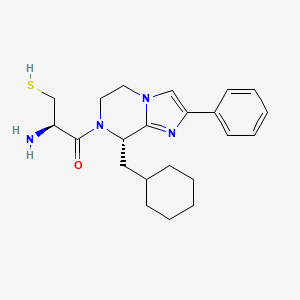
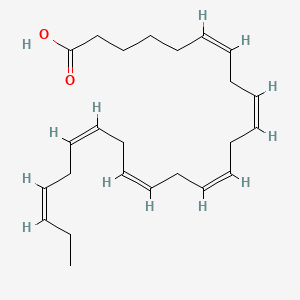
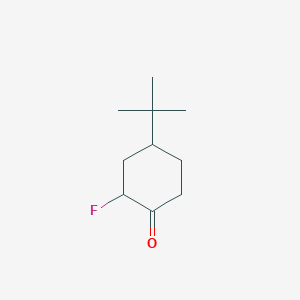
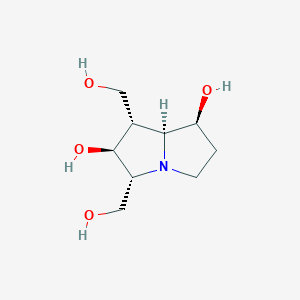
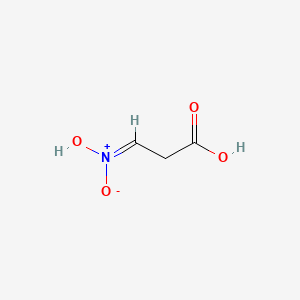
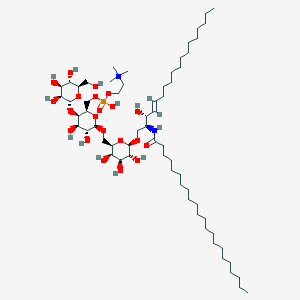

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)
